(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a chiral compound with a complex structure that includes an amino group, a benzyl-ethyl-amino group, and a cyclohexyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl-propionamide moiety: This can be achieved through the reaction of cyclohexylamine with a suitable propionyl chloride derivative under basic conditions.
Introduction of the benzyl-ethyl-amino group: This step involves the alkylation of the intermediate with benzyl bromide and ethylamine in the presence of a base such as sodium hydride.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in the body.
Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide: The enantiomer of the compound with potentially different biological activities.
N-Benzyl-N-ethylcyclohexylamine: A structurally similar compound with different functional groups.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine moieties but different substituents.
Uniqueness
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is unique due to its specific chiral configuration and the presence of both benzyl-ethyl-amino and cyclohexyl-propionamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSXZBNHJPRRAT-OOHWJJMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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